N-allyl-2-[(3-chlorophenoxy)acetyl]hydrazinecarbothioamide
Overview
Description
N-allyl-2-[(3-chlorophenoxy)acetyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C12H14ClN3O2S and its molecular weight is 299.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.0495256 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectral and Modeling Studies
A study on the spectral, modeling, and anticancer activity of newly synthesized N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide and its metal complexes highlighted their potent antioxidant and antitumor activities. The ligand and its Cd(II) complex demonstrated strong activities, suggesting the potential for therapeutic applications (Abou-Melha, 2021).
Synthesis and Mass Spectrometry
Research on the synthesis and mass spectrometry of arylidene-hydrazinyl-thiazolines and their precursors, including N-(3-chlorophenyl)hydrazinecarbothioamide, provided insights into their structural characteristics and fragmentation pathways. This study contributes to the understanding of these compounds' chemical properties and potential applications in materials science and pharmaceuticals (Ramadan, 2019).
Antioxidant Activity Evaluation
Another investigation into new compounds from the hydrazinecarbothioamide and 1,2,4-triazole class, containing diarylsulfone and 2,4-difluorophenyl moieties, showcased their synthesis and antioxidant activities. This research highlights the potential of these compounds in combating oxidative stress-related diseases (Barbuceanu et al., 2014).
Synthesis, Characterization, and Biological Activity
A study on the synthesis and characterization of (E)-2-((E)-3-(3,4,5-trimethoxyphenyl)allylidene) and (E)-N-phenyl 2-((E)-3-(3,4,5-trimethoxyphenyl)allylidene)hydrazinecarbothioamides and their Cu(II) complexes explored their molecular structures, antioxidant, antibacterial, and potential antitumor activities. Such studies provide a foundation for the development of new drugs and materials (Reddy et al., 2019).
Properties
IUPAC Name |
1-[[2-(3-chlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-2-6-14-12(19)16-15-11(17)8-18-10-5-3-4-9(13)7-10/h2-5,7H,1,6,8H2,(H,15,17)(H2,14,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYNORJBIXOWDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)COC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.